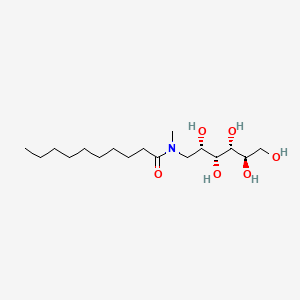
2-Hydroxy-3-méthylbenzaldéhyde
Vue d'ensemble
Description
2-Hydroxy-3-methylbenzaldehyde, also known as 3-Methylsalicylaldehyde or 2,3-Cresotaldehyde, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, featuring a hydroxyl group and a methyl group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Applications De Recherche Scientifique
2-Hydroxy-3-methylbenzaldehyde has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Similar compounds like salicylaldehyde have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that aldehydes can react with amines to form imines in a process known as condensation . They can also undergo oxidation and reduction reactions, which might be relevant in a biological context .
Pharmacokinetics
Its molecular weight (13615 g/mol) and its solubility in organic solvents suggest that it might be well-absorbed and distributed in the body .
Result of Action
Similar compounds have been found to exhibit antimicrobial activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methylsalicylaldehyde . For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .
Analyse Biochimique
Biochemical Properties
2-Hydroxy-3-methylbenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as a potent redox-active compound that can disrupt cellular antioxidation systems. This disruption is achieved through interactions with enzymes such as superoxide dismutases and glutathione reductase, leading to the destabilization of cellular redox homeostasis . These interactions highlight the compound’s potential as an antifungal agent, as it can enhance the efficacy of conventional antifungal treatments by targeting fungal antioxidation components .
Cellular Effects
The effects of 2-Hydroxy-3-methylbenzaldehyde on various types of cells and cellular processes are profound. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress and subsequent cell damage. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, it targets the oxidative stress-response pathway, affecting genes such as sod1, sod2, and glr1 . These effects make it a valuable compound for studying cellular responses to oxidative stress and for developing new antifungal therapies.
Molecular Mechanism
At the molecular level, 2-Hydroxy-3-methylbenzaldehyde exerts its effects through several mechanisms. It acts as a redox-active compound, participating in redox cycling that generates reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The compound also interacts with enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase, inhibiting their activity and leading to increased oxidative stress . Additionally, it can form adducts with biomolecules, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-3-methylbenzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it suitable for long-term experiments. Its degradation products may also contribute to its overall biochemical effects. Long-term exposure to 2-Hydroxy-3-methylbenzaldehyde has been observed to cause sustained oxidative stress and cellular damage in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3-methylbenzaldehyde vary with different dosages in animal models. At lower doses, it can effectively disrupt cellular antioxidation systems without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including increased oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity . These findings are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-Hydroxy-3-methylbenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It participates in redox cycling, generating ROS that can affect metabolic flux and metabolite levels. The compound’s interactions with enzymes such as superoxide dismutases and glutathione reductase play a significant role in its metabolic effects . These interactions highlight its potential as a modulator of cellular metabolism and its relevance in studying metabolic disorders.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-3-methylbenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to form adducts with biomolecules also affects its distribution and activity within cells . Understanding these transport and distribution mechanisms is essential for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Hydroxy-3-methylbenzaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in cellular compartments involved in antioxidation and redox regulation, such as mitochondria and the cytoplasm . This localization is crucial for its activity and function, as it allows the compound to interact with key enzymes and biomolecules involved in cellular redox homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the hydroxylation of 3-methylbenzaldehyde using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods: In industrial settings, 2-Hydroxy-3-methylbenzaldehyde is produced through the catalytic oxidation of 3-methylbenzyl alcohol. This process involves the use of metal catalysts such as copper or manganese oxides, which promote the selective oxidation of the alcohol to the corresponding aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: 2-Hydroxy-3-methylbenzoic acid.
Reduction: 2-Hydroxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-methylbenzaldehyde: Similar structure but with the hydroxyl group in a different position.
2-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
3-Chloro-2-hydroxybenzaldehyde: Features a chlorine atom instead of a methyl group.
Uniqueness: 2-Hydroxy-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPQNXSAJZOTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335060 | |
| Record name | 2-Hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-42-0 | |
| Record name | 3-Methylsalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)

